molecular formula C5H13O5P B14128315 3-(2-Hydroxyethoxy)propylphosphonic acid

3-(2-Hydroxyethoxy)propylphosphonic acid

Cat. No.: B14128315
M. Wt: 184.13 g/mol
InChI Key: NVVUPRABFXDZPX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)propylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)propylphosphonic acid typically involves the reaction of 3-chloropropylphosphonic acid with ethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the hydroxyethoxy group from ethylene glycol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)propylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The hydroxyethoxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include phosphine derivatives.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

3-(2-Hydroxyethoxy)propylphosphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)propylphosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites of enzymes, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)propanoic acid: Similar structure but lacks the phosphonic acid group.

    3-(2-Hydroxyethoxy)propylphosphonic acid tert-butyl ester: A derivative with a tert-butyl ester group instead of the free phosphonic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyethoxy group and a phosphonic acid group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H13O5P

Molecular Weight

184.13 g/mol

IUPAC Name

3-(2-hydroxyethoxy)propylphosphonic acid

InChI

InChI=1S/C5H13O5P/c6-2-4-10-3-1-5-11(7,8)9/h6H,1-5H2,(H2,7,8,9)

InChI Key

NVVUPRABFXDZPX-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)CP(=O)(O)O

Origin of Product

United States

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